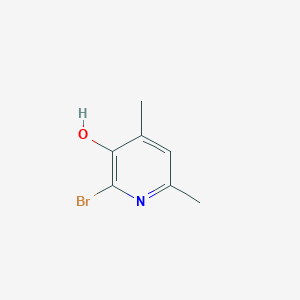

2-Bromo-4,6-dimethyl-3-pyridinol

Description

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-bromo-4,6-dimethylpyridin-3-ol |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3 |

InChI Key |

ZYPNEBPBGANTQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1O)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-4,6-dimethyl-3-pyridinol exhibit distinct physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of Halogenated Pyridine/Pyrimidine Derivatives

Key Findings:

Reactivity Differences: The pyrimidine analog (C₆H₆BrN₂O) exhibits enhanced π-stacking due to its nitrogen-rich aromatic ring, making it suitable for catalytic amination . In contrast, the pyridine-based compound (C₇H₈BrNO) undergoes methoxylation more readily due to steric accessibility of the hydroxyl group . Iodine-substituted analogs (e.g., C₅H₂BrI₂NO) show reduced commercial availability, likely due to iodine’s bulkiness and higher molecular weight, which complicate synthetic handling .

Toxicity and Regulatory Status: 2-Bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄) is classified as a high-risk mutagen, detected in textiles at 282 µg/g—nearly 10× the REACH limit . The target compound (C₇H₈BrNO) lacks explicit toxicity data but is indirectly regulated through its derivatives (e.g., skin sensitizers like tribenzylamine in downstream products) .

Analytical Behavior: Halogenated anilines (e.g., C₆H₄BrN₃O₄) exhibit strong peak tailing in GC/MS due to polarity-driven adsorption, whereas methylated pyridines (C₇H₈BrNO) display better chromatographic resolution .

Preparation Methods

Direct Bromination of 4,6-Dimethylpyridine

The most common preparation method involves the selective bromination of 4,6-dimethylpyridine at the 2-position. This is typically achieved by reacting 4,6-dimethylpyridine with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions are carefully controlled to avoid polybromination and to ensure regioselectivity.

- Reaction conditions: Bromine is added dropwise to a solution of 4,6-dimethylpyridine with the catalyst under cooling to maintain temperature and control reaction rate.

- Catalysts: Iron powder or aluminum bromide.

- Solvents: Often carried out in inert organic solvents like chloroform or dichloromethane.

- Temperature: Typically kept low (0–15°C) during bromine addition, then allowed to warm to room temperature for completion.

- Outcome: Selective substitution at the 2-position yields 2-bromo-4,6-dimethylpyridine, which can be further converted to the 3-pyridinol form via subsequent hydroxylation or hydrolysis steps.

Bromination of 3-Pyridinol Derivatives

An alternative route involves bromination of 3-pyridinol derivatives, which are structurally similar but contain a hydroxyl group at the 3-position:

- Procedure: 3-pyridone or 3-pyridinol is dissolved in aqueous sodium hydroxide and cooled to -10 to 0°C. Bromine is added dropwise while maintaining the temperature between 10–15°C.

- Post-reaction: The mixture is stirred at room temperature for 2.5–3 hours, then acidified to pH 7 to precipitate the bromo-substituted pyridinol.

- Purification: The crude product is recrystallized to obtain pure 2-bromo-3-pyridinol derivatives.

- Yield: High yields are reported due to controlled conditions minimizing side reactions.

This method is particularly useful for preparing 2-bromo-3-pyridinol with high regioselectivity and purity.

Halogen Exchange (Halex) and Functionalization Methods

The halogen exchange method involves converting a chloro-substituted pyridine to the corresponding bromo derivative:

- Starting material: 2-chloro-6-methylpyridine or related compounds.

- Reagent: Bromotrimethylsilane (TMSBr).

- Conditions: Heating at 80–100°C for 12 hours.

- Yield: Moderate to high (75–85%).

- Advantages: Offers a controlled way to introduce bromine substituents without direct bromination, which can be harsh.

Additionally, functionalization of cyano-substituted pyridinol derivatives followed by bromination is reported:

- Reagents: Phosphorus oxybromide (POBr₃) or hydrobromic acid/acetic acid mixtures.

- Conditions: Reflux for 4 hours.

- Yield: Very high (up to 96%).

- Post-treatment: Hydrolysis or amidation to convert cyano groups to carboxylic acid or amide functionalities.

Industrial and Continuous Flow Methods

On an industrial scale, continuous flow processes are employed to improve reaction control, safety, and yield:

- Advantages: Enhanced temperature control, efficient mixing, and scalability.

- Catalysts: Advanced Lewis acid catalysts or heterogeneous catalysts.

- Automation: Automated reagent addition and monitoring systems improve reproducibility.

- Outcome: Higher purity and yield with reduced reaction times.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Bromination | Br₂ + Fe or AlBr₃ catalyst, 0–15°C, organic solvent | 70–85 | Selective 2-position bromination |

| Bromination of 3-Pyridinol | NaOH aqueous, Br₂ dropwise, 10–15°C, acid workup | 80–90 | High regioselectivity, recrystallization |

| Halogen Exchange (Halex) | TMSBr, 80–100°C, 12h | 75–85 | Converts chloro to bromo substituent |

| Cyano Group Bromination | POBr₃ reflux 4h or HBr/AcOH | 96 | High yield, followed by hydrolysis/amidation |

| Continuous Flow Industrial | Automated flow reactor, Lewis acid catalysts | >85 | Improved control and scalability |

Research Findings and Reaction Analysis

- Selectivity: Bromination at the 2-position is favored due to electronic and steric effects of methyl groups at 4 and 6 positions.

- Catalyst role: Lewis acids activate bromine and facilitate electrophilic substitution.

- Temperature control: Essential to prevent polybromination and decomposition.

- Functional group tolerance: Hydroxyl and cyano groups are compatible with bromination under optimized conditions.

- Post-bromination modifications: The bromine atom serves as a versatile handle for nucleophilic substitutions, coupling reactions (e.g., Suzuki-Miyaura), and reductions, expanding synthetic utility.

Q & A

Basic: What are the optimized synthetic routes for 2-bromo-4,6-dimethyl-3-pyridinol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via bromination of 3-amino-2-bromo-4,6-dimethylpyridine, followed by hydrolysis. Key steps include:

- Lithium-halogen exchange : Used to generate intermediates for chalcogenide derivatives (e.g., alkyl tellurides, selenides) .

- Reaction optimization : Yields vary with substituents and chalcogen (e.g., 44% for telluride, 60% for selenide, 35% for sulfide derivatives). Lower yields for sulfides may arise from steric hindrance or competing side reactions .

- Characterization : Confirm structure via NMR (e.g., δ 6.84 ppm for aromatic protons) and NMR (e.g., δ 150.6 ppm for hydroxyl-bearing carbon) .

Basic: How is this compound characterized, and what analytical techniques are critical for verifying purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 49.64% for telluride derivative) .

- Mass Spectrometry : EI-MS detects molecular ions (e.g., [M+H] at 267.8 for sulfide derivatives) .

Basic: What are the key physical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Melting Point : 106–107°C (pure compound) .

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the hydroxyl and bromine groups.

- Stability : Sensitive to moisture; store under inert atmosphere. Data from NIST Chemistry WebBook and PubChem provide additional thermochemical properties .

Advanced: How does this compound function in catalytic antioxidant systems, and what mechanistic insights exist?

Methodological Answer:

The compound serves as a precursor for chalcogenide antioxidants (e.g., tellurides, selenides). Mechanistic studies suggest:

- Radical scavenging : Electron-donating methyl groups enhance stability of chalcogen-centered radicals .

- Chain-breaking activity : Tellurium derivatives exhibit higher antioxidant efficiency due to lower bond dissociation energy (Te–C vs. Se–C or S–C) .

- Substituent effects : Para-methoxy groups (e.g., in derivative 47a ) increase electron density, improving radical-trapping capacity .

Advanced: What strategies mitigate low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst selection : Palladium/copper systems improve Buchwald-Hartwig amination or Suzuki-Miyaura coupling efficiency.

- Temperature control : Reflux in toluene (110°C) optimizes lithium-halogen exchange for alkyl chalcogenide synthesis .

- Protecting groups : Temporarily block the hydroxyl group to prevent side reactions during functionalization .

Advanced: How do steric and electronic effects of this compound influence its reactivity compared to other bromopyridinols?

Methodological Answer:

- Steric effects : Ortho-methyl groups hinder nucleophilic substitution at C2, directing reactivity to C6 in some cases .

- Electronic effects : Methyl groups donate electron density, stabilizing intermediates in SNAr reactions. Comparative studies with 3-bromo-4-pyridinol show slower kinetics due to reduced leaving-group activation .

- Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro) at C4 increases electrophilicity at C2 .

Advanced: What computational or experimental methods validate the tautomeric equilibrium of this compound in solution?

Methodological Answer:

- NMR titration : Monitor pH-dependent shifts of hydroxyl protons to identify dominant tautomers (e.g., keto-enol equilibrium) .

- DFT calculations : Predict relative stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .

- UV-Vis spectroscopy : Detect tautomer-specific absorbance bands in polar solvents (e.g., λmax shifts in methanol vs. hexane) .

Tables

Table 1: Key Synthetic Derivatives and Yields

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.